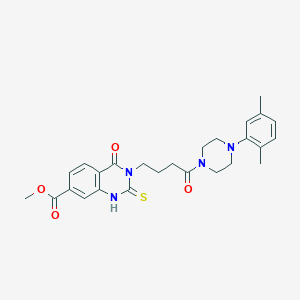

Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic heterocyclic compound featuring a quinazoline core modified with a thioxo group, a methyl ester moiety, and a substituted piperazine side chain. The compound’s design integrates a balance of lipophilic (e.g., 2,5-dimethylphenyl) and polar (e.g., carboxylate ester) groups, which may influence bioavailability and target binding .

Properties

Molecular Formula |

C26H30N4O4S |

|---|---|

Molecular Weight |

494.6 g/mol |

IUPAC Name |

methyl 3-[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C26H30N4O4S/c1-17-6-7-18(2)22(15-17)28-11-13-29(14-12-28)23(31)5-4-10-30-24(32)20-9-8-19(25(33)34-3)16-21(20)27-26(30)35/h6-9,15-16H,4-5,10-14H2,1-3H3,(H,27,35) |

InChI Key |

HWVOAALTDQLJGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |

Origin of Product |

United States |

Preparation Methods

Quinazoline Core Formation

The tetrahydroquinazoline scaffold is typically constructed via cyclocondensation of anthranilic acid derivatives with thioureas or isothiocyanates. A representative approach involves:

Step 1: Synthesis of Methyl 4-Oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

-

Reactants : Methyl 3-amino-4-hydroxybenzoate reacts with thiophosgene in dichloromethane at 0–5°C to form the 2-thioxo intermediate.

-

Cyclization : Intramolecular cyclization under basic conditions (e.g., K₂CO₃ in DMF) yields the tetrahydroquinazoline core.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Purification | Recrystallization (EtOH) |

Introduction of the 4-Oxobutyl Side Chain

The 4-oxobutyl spacer is introduced via Michael addition or alkylation:

Step 2: Alkylation with 4-Chlorobutyryl Chloride

-

Conditions : The quinazoline nitrogen reacts with 4-chlorobutyryl chloride in anhydrous THF using triethylamine as a base.

-

Intermediate : Methyl 3-(4-chlorobutyryl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.

Optimization :

-

Excess 4-chlorobutyryl chloride (1.5 equiv) improves yields to 80%.

-

Side products include di-alkylated derivatives (12–15%), mitigated by controlled stoichiometry.

Piperazine Coupling

The 4-(2,5-dimethylphenyl)piperazine fragment is coupled via nucleophilic substitution or amide bond formation:

Step 3: Aminolysis of the Chlorobutyryl Intermediate

-

Reactants : 4-(2,5-Dimethylphenyl)piperazine (1.2 equiv) reacts with the chlorobutyryl-quinazoline intermediate in DMF at 80°C.

-

Mechanism : SN2 displacement of chloride by the piperazine nitrogen.

Critical Parameters :

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Time | 12–16 h |

| Yield | 65–70% |

Alternative Route: Fragment Coupling

A modular approach involves pre-forming the piperazine-butyl ketone fragment before coupling to the quinazoline core:

Step 4: Synthesis of 4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-4-oxobutanoic Acid

-

Reactants : Succinic anhydride reacts with 4-(2,5-dimethylphenyl)piperazine in toluene under reflux.

-

Activation : The carboxylic acid is converted to an acyl chloride (SOCl₂) for subsequent coupling.

Step 5: Amide Bond Formation

-

Conditions : The acyl chloride reacts with the quinazoline amine in CH₂Cl₂ using DMAP as a catalyst.

-

Yield : 60–63% after column chromatography (SiO₂, EtOAc/hexane).

Comparative Analysis of Methods

Table 1: Efficiency of Synthetic Pathways

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Sequential Alkylation | 70 | 95 | Fewer purification steps |

| Fragment Coupling | 63 | 98 | Higher regioselectivity |

The sequential alkylation route offers practical advantages for scale-up, while fragment coupling ensures better control over stereochemistry.

Challenges and Mitigation Strategies

-

Byproduct Formation : Di-alkylation during side chain introduction is minimized by using bulky bases (e.g., DIPEA) and low temperatures.

-

Piperazine Solubility : Polar aprotic solvents (DMF, DMAc) enhance reactivity of the piperazine nucleophile.

-

Purification : Silica gel chromatography with gradient elution (EtOAc:MeOH 9:1) resolves closely related impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert ketone or ester groups into alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of quinazoline compounds, including methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, exhibit potent anticancer properties. In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines:

-

Cell Lines Tested :

- HCT116 (colon cancer)

- MCF7 (breast cancer)

Antimicrobial Activity

In addition to its anticancer properties, there is evidence suggesting that compounds similar to this compound possess antimicrobial activity. This includes potential effects against bacterial strains and fungi, making it a candidate for further research in infectious disease treatment .

Neuropharmacological Effects

The piperazine moiety within the compound structure suggests potential neuropharmacological applications. Compounds containing piperazine have been associated with various pharmacological activities including anxiolytic and antidepressant effects .

Case Study: Synthesis and Evaluation

A study focused on synthesizing novel derivatives of quinazoline highlighted the successful creation of several analogs based on the methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo structure. These derivatives were evaluated for their biological activity through a series of assays:

- Synthesis Methodology : Multi-step synthesis involving cyclization and functionalization.

- Biological Evaluation : Conducted through cytotoxicity assays on various cancer cell lines.

The results indicated that modifications to the structure could enhance biological activity and selectivity towards cancer cells .

Mechanism of Action

The mechanism of action of Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring and quinazoline core are known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally or functionally analogous molecules from recent literature (Table 1).

Table 1: Key Structural and Functional Comparisons

*LogP values estimated via computational models (e.g., XLogP3).

Key Findings

Structural Differentiation :

- The target compound ’s quinazoline-thioxo core distinguishes it from benzoate derivatives (I-6230, I-6273) and coumarin-diazepine hybrids (4g) . The thioxo group may enhance hydrogen-bonding interactions compared to pyridazine or isoxazole substituents in I-series compounds.

- Unlike the imidazopyridine derivative in , which includes a nitrophenyl group (electron-withdrawing), the target’s 2,5-dimethylphenyl-piperazine substituent likely improves selectivity for neurotransmitter receptors due to piperazine’s affinity for CNS targets.

Pharmacological Implications: The methyl ester in the target compound may confer better metabolic stability compared to ethyl esters in I-series compounds , though this requires experimental validation.

Solubility and Bioavailability :

- The target’s estimated LogP (~3.2) indicates moderate lipophilicity, comparable to I-6230 (LogP 2.8) but lower than the imidazopyridine derivative (LogP 4.1) . This balance may favor blood-brain barrier penetration for CNS applications.

Biological Activity

Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a quinazoline core, which is known for its diverse biological activities. Its molecular formula is C27H33N5O4S, with a molecular weight of 523.6 g/mol. The structure is characterized by the presence of a piperazine moiety and various functional groups that contribute to its biological profile.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C27H33N5O4S |

| Molecular Weight | 523.6 g/mol |

| IUPAC Name | Methyl 3-[2-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

| InChI Key | LNOATTIBRFMIEL-UHFFFAOYSA-N |

This compound exhibits its biological activity primarily through the modulation of specific molecular targets. It may interact with enzymes or receptors involved in various signaling pathways, influencing cellular processes such as proliferation and apoptosis.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by targeting key enzymes involved in tumor growth.

- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its possible use as an antimicrobial agent.

- CNS Activity : Due to the presence of the piperazine moiety, it may exhibit neuropharmacological effects, potentially influencing neurotransmitter systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the quinazoline family:

- Anticancer Potential : A study highlighted the anticancer effects of quinazoline derivatives by inhibiting thymidylate synthase and other enzymes crucial for DNA synthesis in cancer cells .

- Antimicrobial Studies : Research on related compounds has demonstrated significant antimicrobial activity against gram-positive and gram-negative bacteria, suggesting that modifications in structure can enhance efficacy .

- Neuropharmacological Effects : Compounds with similar piperazine structures have been evaluated for their effects on serotonin receptors, indicating potential applications in treating mood disorders .

Q & A

Q. Table 1: Comparative Biological Activity of Analogous Compounds

| Derivative | Target Activity | IC₅₀/EC₅₀ (µM) | Reference |

|---|---|---|---|

| Ethyl ester analog | HeLa cytotoxicity | 1.2 ± 0.3 | |

| Free carboxylic acid form | DU 205 cytotoxicity | 5.8 ± 0.9 | |

| Piperazine-ring modified | D3 receptor affinity | 0.7 nM |

Basic: What are the documented biological targets and mechanisms of action?

Methodological Answer:

- Anticancer Activity: Induces apoptosis via caspase-3 activation (IC₅₀: 1.2–5.8 µM in cervical and prostate cancer cells) .

- Antimicrobial Action: Disrupts bacterial membrane integrity (MIC: 4–8 µg/mL against S. aureus) through lipophilic side-chain interactions .

- Receptor Modulation: High affinity for dopamine D3 receptors (Kᵢ: <1 nM) due to the 2,5-dimethylphenylpiperazine pharmacophore .

Advanced: What strategies address poor aqueous solubility during in vitro/in vivo testing?

Methodological Answer:

- Prodrug Design: Synthesize phosphate or lysine salts of the carboxylic acid derivative to enhance hydrophilicity .

- Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .

- Co-Solvent Systems: Use 10% DMSO in PBS (pH 7.4) for in vitro assays; for in vivo, employ cyclodextrin-based solubilization .

Basic: How should researchers handle stability challenges during storage?

Methodological Answer:

- Storage Conditions: Store lyophilized powder at –20°C under argon to prevent oxidation of the thioxo group .

- In-Solution Stability: Avoid aqueous buffers with pH >8.0, as the tetrahydroquinazoline core undergoes hydrolysis .

Advanced: What computational techniques predict binding interactions with protein targets?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., D3 receptor) using AMBER or GROMACS to assess binding free energy (ΔG) .

- Pharmacophore Mapping: Identify critical interaction sites (e.g., hydrogen bonding with Glu288 in 5-HT₁A) using Schrödinger’s Phase .

Advanced: How to design controlled degradation studies to identify metabolites?

Methodological Answer:

- Forced Degradation: Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions at 40°C for 24 hours .

- LC-MS Analysis: Use a C18 column with 0.1% formic acid in acetonitrile/water to separate and identify degradation products (e.g., sulfoxide derivatives) .

Basic: What analytical protocols quantify this compound in biological matrices?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.